Welcome to the BenchChem Online Store!
molecular formula C11H11F6NO B1626275 2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 65797-85-5

2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B1626275
M. Wt: 287.2 g/mol
InChI Key: USWYBKLKNAFHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07897815B2

Procedure details

A solution of 1 g (3.86 mmol) of 2-(4-amino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol in 2 ml of THF and 5 mL of pyridine was treated with 0.44 mL (4.63 mmol) of Ac2O and stirred for 2 hrs at 60° C. The solvent was evaporated and the crude distributed between a diluted aqueous solution of HCl and Et2O. the combined organic phases were dried over Na2SO4 and the solvent evaporated. The residue was dissolved in 5 mL of THF, treated with 7.7 mL of a 1M BH3*THF-solution in THF and refluxed for 2 hrs. The solvent was evaporated and the residue distributed between a diluted aqueous solution of NaOH and Et2O. The aqueous phase was then acidified by addition of an aqueous solution of HCl to a pH of ca. 7 and extracted with Et2O. The combined organic phases were dried over Na2SO4 and the solvent evaporated to give 1.07 g (96%) of crude 2-(4-ethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol, light yellow solid, MS: 288 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:17])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.[CH3:18][C:19](OC(C)=O)=O>C1COCC1.N1C=CC=CC=1>[CH2:18]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:17])([C:9]([F:10])([F:11])[F:12])[C:13]([F:14])([F:15])[F:16])=[CH:6][CH:7]=1)[CH3:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Name
Quantity
0.44 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hrs at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 mL of THF
ADDITION
Type
ADDITION
Details
treated with 7.7 mL of a 1M BH3*THF-solution in THF
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
The aqueous phase was then acidified by addition of an aqueous solution of HCl to a pH of ca. 7
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.